molecular formula C8H4N2O B064743 Furo[3,2-c]pyridine-4-carbonitrile CAS No. 190957-76-7

Furo[3,2-c]pyridine-4-carbonitrile

Cat. No.: B064743
CAS No.: 190957-76-7
M. Wt: 144.13 g/mol
InChI Key: QXJNYXFQOHPJPW-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C8H4N2O and its molecular weight is 144.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • Bencková and Krutošíková (1999) described the synthesis of furo[3,2-c]pyridine-4-carbonitriles through Reissert-Henze reaction and further transformations to amide and carboxylic acid (Bencková & Krutošíková, 1999).
    • Shiotani and Taniguchi (1997) reported on the cyanation of furo[3,2-c]pyridine N-oxides, converting the cyano group to various derivatives (Shiotani & Taniguchi, 1997).
  • Pharmaceutical and Medicinal Chemistry :

    • Li et al. (1974) explored furo[3,2-c]pyridine compounds in disease treatment, including cancers and conditions mediated by protein kinase activity (Li et al., 1974).
    • Dandamudi Sri Laxmi et al. (2020) synthesized 2-substituted furo[3,2-b]pyridines and evaluated their cytotoxic properties against cancer cell lines (Dandamudi Sri Laxmi et al., 2020).
    • Němec et al. (2021) reported on inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core, highlighting its potential in kinase inhibition (Němec et al., 2021).
  • Material Science and Spectroscopy :

    • Halim and Ibrahim (2021) conducted a detailed study on the structural, thermochemical, and spectroscopic properties of a novel furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine derivative (Halim & Ibrahim, 2021).
  • Organic Synthesis and Chemical Properties :

    • Mcfarland et al. (1975) investigated the electrophilic substitution of furo[3,2-c]pyridine, which forms the basis for further chemical modifications (McFarland et al., 1975).

Mechanism of Action

Target of Action

Furo[3,2-c]pyridine-4-carbonitrile has been found to target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

The compound exerts its effect through inhibiting protein kinases . By inhibiting these enzymes, it disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are involved in cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cellular functions and behaviors .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

this compound has been found to have significant effects at the molecular and cellular levels. For instance, it has been used as a photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria . It shows near-infrared emission with high quantum yield, and high singlet oxygen and hydroxyl radical generation efficiency . This suggests that the compound has great potential for combating multiple drug-resistant bacteria .

Properties

IUPAC Name

furo[3,2-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJNYXFQOHPJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445280
Record name Furo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190957-76-7
Record name Furo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Furo[3,2-c]pyridine-4-carbonitrile synthesized?

A1: The research paper details the synthesis of this compound (7) from readily available Furo[3,2-c]pyridines (1) []. The process involves two key steps:

    Q2: What are the potential applications of this compound?

    A2: While the research paper primarily focuses on the synthesis and reactivity of this compound, its presence of a cyano group opens possibilities for further derivatization []. The cyano group can be readily transformed into other functional groups like amides and carboxylic acids []. This versatility makes this compound a valuable building block for synthesizing more complex molecules, potentially with biological activity or material applications.

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